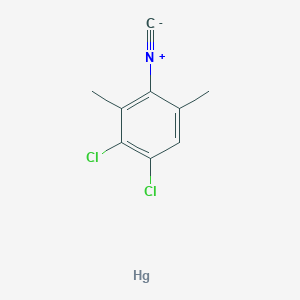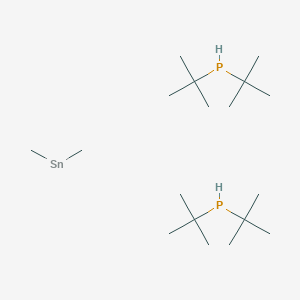![molecular formula C9H15NO2 B14615700 Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane] CAS No. 60394-35-6](/img/structure/B14615700.png)
Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] typically involves the reaction of 4-azabicyclo[2.2.2]octane with a suitable dioxolane derivative under controlled conditions. One common method includes the use of a strong base to deprotonate the azabicyclo compound, followed by nucleophilic attack on the dioxolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Spiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the spirocyclic ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Spiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of Spiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane]
- 2’-Methylspiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane]
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]
Uniqueness
Spiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages such as stability, rigidity, and versatility in chemical modifications.
Propiedades
Número CAS |
60394-35-6 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C9H15NO2/c1-3-10-4-2-8(1)9(5-10)6-11-7-12-9/h8H,1-7H2 |
Clave InChI |
UFKMZGGTOQBHQL-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C3(C2)COCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)




![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)


